

(1R)-(-)-Dimethyl succinate CAS number and nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R)-(-)-Dimethyl succinate

Cat. No.: B116862

[Get Quote](#)

An In-depth Technical Guide to (1R)-(-)-Dimethyl Succinate

CAS Number: 34212-59-4

This technical guide provides a comprehensive overview of **(1R)-(-)-Dimethyl succinate**, a chiral molecule with applications in organic synthesis and as a fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, properties, and potential applications.

Nomenclature and Chemical Identity

(1R)-(-)-Dimethyl succinate is a diester of succinic acid and (-)-menthol. Its stereochemistry is crucial to its function, particularly when used as a chiral auxiliary in asymmetric synthesis.

- IUPAC Name: bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate
- Synonyms: (-)-Dimethyl succinate, Succinic acid, di(-)-menthyl ester, (-)-Di[(1R)-menthyl] succinate, bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate[1][2]
- Molecular Formula: C₂₄H₄₂O₄
- Molecular Weight: 394.59 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(1R)-(-)-Dimethyl succinate**.

Property	Value	Reference(s)
CAS Number	34212-59-4	[1]
Molecular Formula	C ₂₄ H ₄₂ O ₄	[1]
Molecular Weight	394.59 g/mol	[1]
Appearance	White powder or crystals	[1]
Melting Point	62 - 64 °C	[1]
Boiling Point	200 - 205 °C at 2 mmHg	[1]
Optical Rotation	[α] ²⁰ /D = -88 ± 3° (c=5 in CHCl ₃)	[1]
Purity	≥ 98.5% (GC)	[1]

Synthesis

While specific proprietary synthesis protocols may exist, a general and plausible method for the preparation of **(1R)-(-)-Dimethyl succinate** is the acid-catalyzed esterification of succinic acid or its anhydride with (1R,2S,5R)-(-)-menthol.[\[2\]](#)

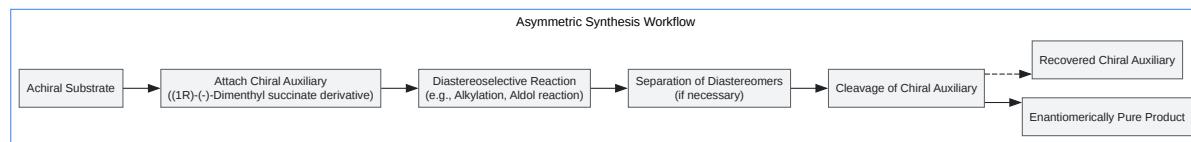
Representative Experimental Protocol: Fischer Esterification

This protocol is a representative example of how esters of this type are commonly synthesized.

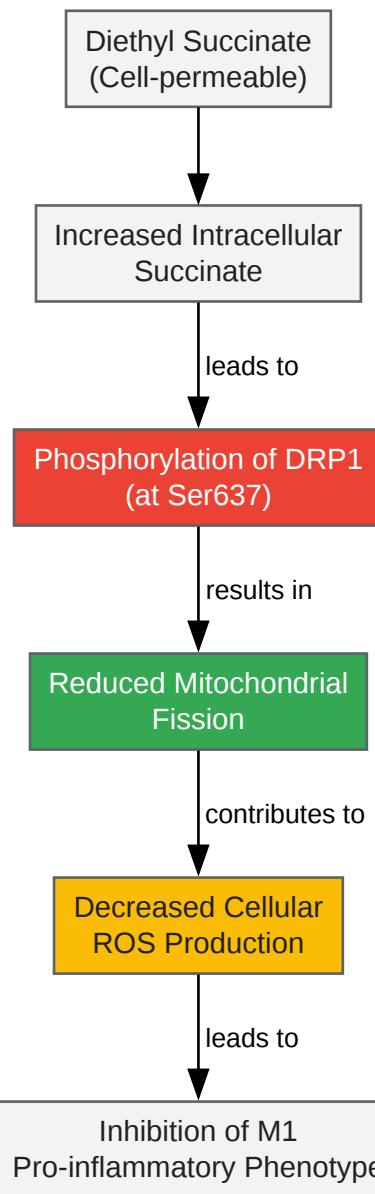
Materials:

- Succinic acid (1.0 equivalent)
- (1R,2S,5R)-(-)-Menthol (2.2 equivalents)
- p-Toluenesulfonic acid (catalytic amount)

- Toluene
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dean-Stark apparatus


Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, (-)-menthol, and toluene.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.


Applications in Asymmetric Synthesis

A primary application of **(1R)-(-)-Dimethyl succinate** in drug development and chemical research is its use as a chiral auxiliary.^[3] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.^[4] The bulky and stereochemically defined methyl groups can effectively shield one face of a

reactive intermediate, directing the approach of a reagent to the opposite face, thus leading to the formation of a specific stereoisomer.

SUCNR1-Independent Pathway of Diethyl Succinate in Microglia

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate () for sale [vulcanchem.com]
- 3. chiral.bocsci.com [chiral.bocsci.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(1R)-(-)-Dimethyl succinate CAS number and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116862#1r-dimethyl-succinate-cas-number-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com